Cas no 642951-58-4 (Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-)

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- structure
642951-58-4 structure
Product Name:Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-
CAS No:642951-58-4
MF:C14H9ClN4O5S
MW:380.763060331345
CID:424267
PubChem ID:4628493
Update Time:2025-04-19

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-
    • N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-nitrobenzamide
    • DTXSID00405031
    • 642951-58-4
    • N-(4-Chloro-3-nitrophenyl)-N'-(3-nitrobenzoyl)thiourea
    • AKOS003420350
    • Inchi: 1S/C14H9ClN4O5S/c15-11-5-4-9(7-12(11)19(23)24)16-14(25)17-13(20)8-2-1-3-10(6-8)18(21)22/h1-7H,(H2,16,17,20,25)
    • InChI Key: LWGJGEOWGQJVAK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1[N+](=O)[O-])NC(NC(C1C=CC=C(C=1)[N+](=O)[O-])=O)=S

Computed Properties

  • Exact Mass: 379.99837
  • Monoisotopic Mass: 379.9982183g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 2
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 165Ų

Experimental Properties

  • PSA: 127.41

Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro- Related Literature

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